An In-depth Technical Guide to the Synthesis and Purification of Riboflavin Tetrabutyrate
An In-depth Technical Guide to the Synthesis and Purification of Riboflavin Tetrabutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification protocols for riboflavin (B1680620) tetrabutyrate, a lipophilic derivative of riboflavin (Vitamin B2). This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed methodologies and comparative data for the preparation and purification of this compound.
Introduction
Riboflavin tetrabutyrate (C₃₃H₄₄N₄O₁₀, CAS RN®: 752-56-7) is a fat-soluble ester of riboflavin, which enhances its solubility in organic solvents and lipids compared to its parent compound.[1][2] This increased lipophilicity can improve its absorption and bioavailability, making it a compound of interest for various pharmaceutical and nutritional applications.[1] This guide details the established chemical synthesis route, purification methods, and analytical characterization of riboflavin tetrabutyrate.
Synthesis of Riboflavin Tetrabutyrate
The primary and most well-documented method for the synthesis of riboflavin tetrabutyrate is the esterification of riboflavin with butyric anhydride (B1165640) using a strong acid catalyst, such as perchloric acid.[1][3] This reaction results in the formation of the 2',3',4',5'-tetrabutyrate ester.
Experimental Protocol: Perchloric Acid Catalyzed Esterification
This protocol is adapted from established patent literature.[1]
Materials:
-
Riboflavin
-
Butyric anhydride
-
60% Perchloric acid (aqueous solution)
-
Deionized water
-
Ether, benzene, or ethanol (B145695) (for recrystallization)
Procedure:
-
In a suitable reaction vessel, add 1 gram of riboflavin to 10 cm³ of butyric anhydride.
-
With vigorous stirring at room temperature, carefully add 0.5 cm³ of a 60% aqueous perchloric acid solution to the mixture.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the reaction mixture into 50 cm³ of water. An orange-yellow layer containing the product will separate.
-
Separate the orange-yellow organic layer and concentrate it under reduced pressure to remove excess butyric anhydride and water.
-
The resulting crude riboflavin tetrabutyrate can then be purified by recrystallization.
Purification of Riboflavin Tetrabutyrate
Purification of the crude product is essential to remove unreacted starting materials, by-products, and the acid catalyst. The most commonly cited method is recrystallization.
Experimental Protocol: Recrystallization
Procedure:
-
Dissolve the crude riboflavin tetrabutyrate obtained from the synthesis step in a minimal amount of a suitable hot solvent. Solvents such as ether, benzene, or ethanol can be used.[1]
-
Once fully dissolved, allow the solution to cool slowly to room temperature to facilitate the formation of crystals.
-
Further cooling in an ice bath can be employed to maximize the yield of the purified crystals.
-
Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to obtain the final product.
Alternative and Modern Purification Techniques
While recrystallization is a classic and effective method, modern chromatographic techniques can also be employed for the purification and analysis of riboflavin tetrabutyrate.
-
Column Chromatography: Silica gel column chromatography can be used to separate the product from impurities. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) would likely be effective.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for both the analysis of purity and for preparative purification of riboflavin derivatives.[4][5] A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) can be used.[4]
Data Presentation
The following tables summarize the quantitative data associated with the synthesis and properties of riboflavin tetrabutyrate.
| Parameter | Value | Reference |
| Molecular Formula | C₃₃H₄₄N₄O₁₀ | [6] |
| Molecular Weight | 656.72 g/mol | [6] |
| Appearance | Reddish-yellow, crystals - powder | [2] |
| Melting Point | 145 - 147 °C | [1] |
| Solubility | Soluble in methanol, ethanol, acetone, DMSO | [2][7] |
Table 1: Physical and Chemical Properties of Riboflavin Tetrabutyrate
| Reactant | Amount |
| Riboflavin | 1.0 g |
| Butyric Anhydride | 10 cm³ |
| 60% Perchloric Acid | 0.5 cm³ |
| Product | Yield |
| Riboflavin Tetrabutyrate | 1.5 g |
Table 2: Reaction Yield for the Synthesis of Riboflavin Tetrabutyrate[1]
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 60.35 | 60.31 |
| Hydrogen (H) | 6.90 | 6.86 |
| Nitrogen (N) | 8.53 | 8.62 |
Table 3: Elemental Analysis of Riboflavin Tetrabutyrate[1]
| Parameter | Specification | Reference |
| Assay (Absorptiometry) | 98.0 - 102.0% | [6] |
| Storage Condition | Keep at 2-10 °C | [6] |
Table 4: Commercial Product Specifications
Mandatory Visualizations
Synthesis and Purification Workflow
Caption: Figure 1: Synthesis and Purification Workflow of Riboflavin Tetrabutyrate.
Logical Relationship of Reactants to Product
Caption: Figure 2: Molecular Transformation in Riboflavin Tetrabutyrate Synthesis.
Analytical Characterization
A combination of spectroscopic and chromatographic methods is recommended for the comprehensive characterization and purity assessment of synthesized riboflavin tetrabutyrate.
-
UV-Visible Spectroscopy: Riboflavin and its derivatives exhibit characteristic absorption spectra. The absorption spectrum of riboflavin tetrabutyrate can be recorded in various solvents to confirm its identity.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the esterification by identifying the characteristic carbonyl (C=O) stretching vibrations of the butyrate (B1204436) ester groups, which will be distinct from the hydroxyl groups of the starting riboflavin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The spectra of riboflavin tetrabutyrate would show characteristic signals for the butyrate groups, which would be absent in the spectra of riboflavin.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of riboflavin tetrabutyrate (656.72 g/mol ).[9]
-
High-Performance Liquid Chromatography (HPLC): As mentioned previously, HPLC is an excellent method for determining the purity of the final product.[4][5]
Conclusion
This technical guide has detailed a robust and well-established protocol for the synthesis of riboflavin tetrabutyrate via perchloric acid-catalyzed esterification of riboflavin with butyric anhydride. The guide also outlines the standard purification technique of recrystallization and suggests modern chromatographic methods for achieving high purity. The provided quantitative data and analytical methods will be valuable for researchers and professionals engaged in the synthesis, development, and analysis of this lipophilic vitamin B2 derivative.
References
- 1. RP-HPLC Separation and 1H NMR Identification of a Yellow Fluorescent Compound—Riboflavin (Vitamin B2)—Produced by the Yeast Hyphopichia wangnamkhiaoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable Photocatalytic Synthesis of Glitazones via Riboflavin Tetraacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GB943078A - Process for the preparation of riboflavin tetrabutyrate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. 752-56-7・Riboflavin Tetrabutyrate・185-00861・183-00862[Detail Information] | [Life Science][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. researchgate.net [researchgate.net]
- 8. Absorption and fluorescence spectra of riboflavin tetrabutyrate in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Riboflavin, 2',3',4',5'-tetrabutanoate [webbook.nist.gov]
